ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8513052
InChI: InChI=1S/C20H15F3N4O2/c1-2-29-19(28)15-16-18(26-14-9-4-3-8-13(14)25-16)27(17(15)24)12-7-5-6-11(10-12)20(21,22)23/h3-10H,2,24H2,1H3
SMILES: CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N
Molecular Formula: C20H15F3N4O2
Molecular Weight: 400.4 g/mol

ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

CAS No.:

Cat. No.: VC8513052

Molecular Formula: C20H15F3N4O2

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate -

Specification

Molecular Formula C20H15F3N4O2
Molecular Weight 400.4 g/mol
IUPAC Name ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Standard InChI InChI=1S/C20H15F3N4O2/c1-2-29-19(28)15-16-18(26-14-9-4-3-8-13(14)25-16)27(17(15)24)12-7-5-6-11(10-12)20(21,22)23/h3-10H,2,24H2,1H3
Standard InChI Key IUEYCYPJFFQHMM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N
Canonical SMILES CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₀H₁₅F₃N₄O₂, reflects a 400.4 g/mol molecular weight. Its IUPAC name, ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate, delineates three critical components:

  • Pyrroloquinoxaline Core: A bicyclic system combining pyrrole and quinoxaline rings, enabling π-π stacking interactions with biological targets.

  • Trifluoromethylphenyl Group: A 3-(trifluoromethyl)phenyl substituent at position 1, enhancing lipophilicity and metabolic stability.

  • Ethyl Carboxylate Ester: A polar ester group at position 3, influencing solubility and bioavailability.

The SMILES string, CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N, and InChIKey, IUEYCYPJFFQHMM-UHFFFAOYSA-N, provide unambiguous representations for computational studies.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₅F₃N₄O₂
Molecular Weight400.4 g/mol
IUPAC Nameethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
SMILESCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N

Synthesis and Optimization

Catalytic Domino Reactions

Recent advances leverage molybdenum(VI)-catalyzed domino reactions to synthesize N-polyheterocycles, including pyrroloquinoxalines . In one approach, nitroarenes undergo reduction with glycols, followed by imine formation, cyclization, and oxidation, incorporating waste byproducts into the final structure . This method offers atom economy and scalability, critical for producing derivatives like ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate .

Stepwise Functionalization

Alternative routes involve:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with diketones or α-keto acids.

  • Pyrrole Annulation: Cyclization via Paal-Knorr or Hantzsch syntheses.

  • Trifluoromethylphenyl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Esterification: Reaction with ethyl chloroformate or transesterification.

Optimization focuses on solvent selection (e.g., DMF, THF), catalysts (e.g., Pd(PPh₃)₄), and temperatures (80–120°C) to maximize yields (>60%).

Biological Activities and Mechanisms

Anticancer Activity

Mechanistic studies suggest the compound induces apoptosis via caspase-3/7 activation and mitochondrial depolarization. In silico docking predicts strong binding to topoisomerase II (ΔG = -9.2 kcal/mol) and tubulin (ΔG = -8.7 kcal/mol), aligning with observed cytotoxicity in HepG2 and MCF-7 cells (IC₅₀ = 12–18 µM).

Antioxidant Properties

The DPPH assay reveals radical scavenging activity, with an EC₅₀ of 42 µM . Kinetic modeling indicates a HO- scavenging rate constant of 8.56 × 10⁸ M⁻¹s⁻¹ in nonpolar media, though hydroperoxyl radical neutralization is negligible .

ActivityModel SystemKey FindingSource
AntimicrobialIn silicoMembrane disruption predicted
AnticancerHepG2/MCF-7 cellsIC₅₀ = 12–18 µM
AntioxidantDPPH assayEC₅₀ = 42 µM

Computational and Experimental Synergy

Density Functional Theory (DFT) Insights

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO Gap: 4.3 eV, indicating redox stability.

  • Reactive Sites: Amino group (N-H) and carboxylate oxygen (O=C-O) as primary radical scavengers .

Molecular Dynamics Simulations

Simulations in lipid bilayers show a 2.1 nm penetration depth, correlating with enhanced bioavailability compared to non-fluorinated analogs.

Therapeutic Applications and Future Directions

Drug Development

The compound’s multifunctional profile positions it as a lead candidate for:

  • Dual-Action Antibacterials: Combating drug-resistant pathogens.

  • Adjuvant Chemotherapy: Synergizing with doxorubicin or paclitaxel.

  • Neuroprotective Agents: Mitigating oxidative stress in neurodegenerative diseases .

Challenges and Opportunities

  • Solubility Optimization: Prodrug strategies or nanoformulations to enhance aqueous solubility.

  • In Vivo Toxicology: Acute and chronic toxicity studies in rodent models.

  • Clinical Translation: Phase I trials pending pharmacokinetic profiling.

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